5-Bromo-4-cyano-2-methoxybenzoic acid

Descripción

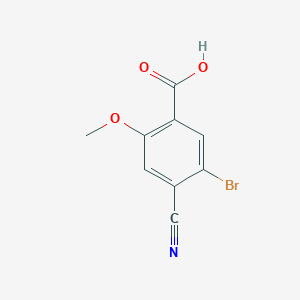

5-Bromo-4-cyano-2-methoxybenzoic acid is a substituted benzoic acid derivative featuring a bromine atom at position 5, a cyano group at position 4, and a methoxy group at position 2. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties, which arise from the combination of electron-withdrawing (cyano, bromo) and electron-donating (methoxy) substituents.

Propiedades

IUPAC Name |

5-bromo-4-cyano-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO3/c1-14-8-2-5(4-11)7(10)3-6(8)9(12)13/h2-3H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLUBCQNBRGFNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C#N)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

Key analogs of 5-bromo-4-cyano-2-methoxybenzoic acid include:

| Compound Name | Substituents (Position) | CAS No. | Key Differences |

|---|---|---|---|

| 5-Bromo-4-chloro-2-methoxybenzoic acid | Cl (4), Br (5), OMe (2) | N/A (mixture) | Chloro (less polar than cyano) |

| 5-Bromo-4-fluoro-2-methoxybenzoic acid | F (4), Br (5), OMe (2) | 314298-22-1 | Fluorine (smaller, higher electronegativity) |

| 5-Bromo-2-methoxy-4-methylbenzoic acid | CH₃ (4), Br (5), OMe (2) | 90326-61-7 | Methyl (electron-donating vs. cyano) |

| 5-Bromo-2,4-dimethoxybenzoic acid | OMe (2,4), Br (5) | 32246-20-1 | Second methoxy (enhanced solubility) |

Electronic Effects :

- The cyano group at position 4 in the target compound introduces strong electron-withdrawing effects, increasing acidity (lower pKa) compared to analogs with chloro (moderate electron-withdrawing) or methyl (electron-donating) groups .

- Fluoro-substituted analogs (e.g., 314298-22-1) exhibit higher metabolic stability in drug design due to fluorine’s resistance to oxidative degradation .

Steric and Solubility Considerations :

- The methyl group in 5-bromo-2-methoxy-4-methylbenzoic acid (90326-61-7) enhances lipophilicity, making it more suitable for membrane permeability in drug candidates, whereas the cyano group in the target compound may improve crystallinity in materials applications .

- Dimethoxy analogs (e.g., 32246-20-1) show improved aqueous solubility compared to mono-methoxy derivatives, a critical factor in formulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.